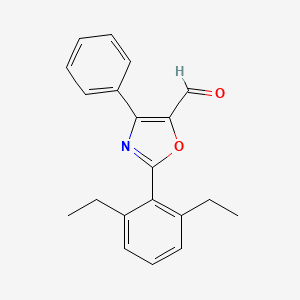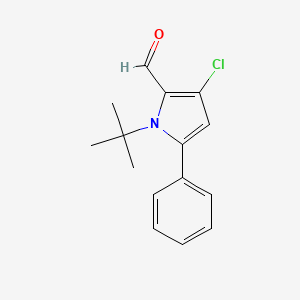![molecular formula C10H10N2OS B12883483 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining a furan ring and a thiazolopyridine moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Formic acid or formyl chloride.
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products of these reactions are typically substituted derivatives of the original compound, where the substituent is introduced at the 5-position of the furan ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological receptors, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine is unique due to its fused ring system, which combines a furan ring with a thiazolopyridine moiety. This structure imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(furan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C10H10N2OS/c1-4-8-9(11-5-1)12-10(14-8)7-3-2-6-13-7/h2-3,6,11H,1,4-5H2 |
InChI Key |
CVJKVVNVFVZZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(S2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)

![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)

![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)

